molecular formula C10H10ClFO2 B15146698 3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal

3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal

Cat. No.: B15146698
M. Wt: 216.63 g/mol
InChI Key: KQUXQAWYVLJCCW-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-fluoro-3-methoxybenzene.

    Formylation: The benzene derivative undergoes formylation to introduce the propanal group. This can be achieved using reagents such as formaldehyde and a catalyst like hydrochloric acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanoic acid.

    Reduction: 3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluoro-3-methoxyphenyl)propanal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoro-3-methoxyphenol: Similar structure but lacks the propanal group.

    2-Chloro-6-fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the propanal group.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(2-chloro-6-fluoro-3-methoxyphenyl)propanal

InChI

InChI=1S/C10H10ClFO2/c1-14-9-5-4-8(12)7(10(9)11)3-2-6-13/h4-6H,2-3H2,1H3

InChI Key

KQUXQAWYVLJCCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)CCC=O)Cl

Origin of Product

United States

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